3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
Molecular Formula |
C10H13BO2 |
|---|---|
Molecular Weight |
176.02 g/mol |
IUPAC Name |
1-hydroxy-3,3,7-trimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C10H13BO2/c1-7-5-4-6-8-9(7)11(12)13-10(8,2)3/h4-6,12H,1-3H3 |
InChI Key |
PKTOFBLCJMKQAH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2C(O1)(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable aromatic compound, followed by cyclization to form the benzoxaborole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron atom.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can produce a variety of substituted benzoxaboroles .
Scientific Research Applications
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes like phosphodiesterase-4 (PDE4), which is involved in inflammatory processes.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Biological Research: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory cytokines. This interaction involves the coordination of the boron atom with the active site of the enzyme, leading to the inhibition of its catalytic function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Benzoxaboroles exhibit tunable properties based on substituent patterns. Key analogs and their characteristics include:
Table 1: Substituent Impact on Molecular Properties
*Calculated based on molecular formula (C₁₁H₁₃BO₂).
- The 7-methyl group may enhance metabolic stability but could limit interactions with polar active sites .
- Halogenated Derivatives : Fluorine at position 6 (e.g., 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol) improves solubility and introduces electronegativity, which can enhance hydrogen bonding or dipole interactions in biological systems .
SAR Insights:
- Position 3: Aminomethyl or halogen substitutions (e.g., Cl/Br) improve binding to enzyme active sites. Bulky groups like trimethyl may reduce accessibility .
- Position 7 : Ethoxy or hydroxyethoxy groups enhance stability and packing in hydrophobic pockets. Methyl substitution (as in 3,3,7-trimethyl) may offer similar benefits but require validation .
- Position 6 : Aliphatic or aromatic modifications here are solvent-exposed, making this position ideal for further derivatization to optimize pharmacokinetics .
Comparison with Other Derivatives
Biological Activity
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a member of the benzoxaborole family, which has gained attention in medicinal chemistry due to its unique chemical properties and diverse biological activities. This compound features a boron atom that plays a crucial role in its interaction with biological macromolecules, making it a subject of interest for therapeutic applications.
- Molecular Formula: C10H13BO2
- Molar Mass: 176.02 g/mol
- CAS Number: 1393477-33-2
The structure of this compound includes a boron-containing heterocyclic framework that allows it to form reversible covalent bonds with nucleophilic sites in enzymes and other biological molecules.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound has been shown to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various intracellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound interacts with nucleophilic sites on enzymes, inhibiting their activity and altering metabolic pathways.
- Inflammatory Response Modulation: By inhibiting PDE4, it reduces the release of pro-inflammatory cytokines such as TNF-α and interleukins (IL-4, IL-5, IL-13), thus demonstrating anti-inflammatory properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antifungal Activity:
- The compound has been evaluated for its efficacy against various fungal pathogens. Studies have indicated that it can inhibit the growth of fungi by disrupting their cellular processes.
-
Anti-inflammatory Effects:
- Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The inhibition of PDE4 is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD).
-
Potential Antibacterial Properties:
- Preliminary studies suggest that the compound may possess antibacterial activity, although further research is needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxaboroles, including this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antifungal Activity | Demonstrated significant inhibition of Candida species with minimal cytotoxicity to human cells. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in animal models of asthma after treatment with the compound. |
| Lee et al. (2022) | Enzyme Inhibition | Identified specific interactions between the compound and PDE4 enzymes leading to increased cAMP levels and subsequent anti-inflammatory effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
